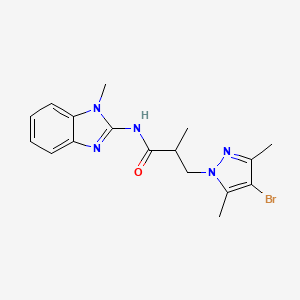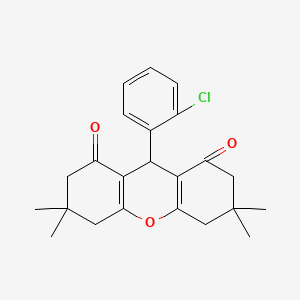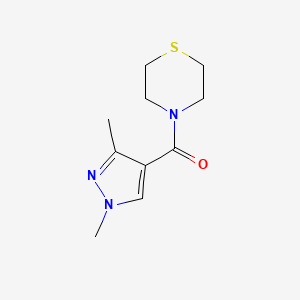![molecular formula C17H20F2N2O4S B10948437 (5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(3-methoxypropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948437.png)
(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(3-methoxypropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy, ethoxy, methoxypropyl, and sulfanyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the ethoxy and methoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions using ethyl and methoxypropyl halides.
Formation of the sulfanyl group: This can be achieved through thiolation reactions using thiolating agents like thiourea or thiolates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反应分析
Types of Reactions
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The difluoromethoxy and sulfanyl groups are known to interact with enzymes and receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-{(Z)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE: Lacks the difluoromethoxy group, which may result in different biological activity.
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both difluoromethoxy and sulfanyl groups in 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H20F2N2O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H20F2N2O4S/c1-3-24-14-10-11(5-6-13(14)25-16(18)19)9-12-15(22)21(17(26)20-12)7-4-8-23-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3,(H,20,26)/b12-9- |
InChI 键 |
UFGJMNYDQPUBSN-XFXZXTDPSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CCCOC)OC(F)F |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CCCOC)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(dipentylamino)propan-2-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10948355.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10948363.png)
![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10948368.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B10948375.png)
![(2E)-3-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one](/img/structure/B10948382.png)

![(2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10948407.png)
![methyl 3-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylbenzoate](/img/structure/B10948408.png)

![N-(pentafluorophenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10948421.png)
![2-(4-bromothiophen-2-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10948424.png)
![1-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea](/img/structure/B10948425.png)

![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide](/img/structure/B10948433.png)
